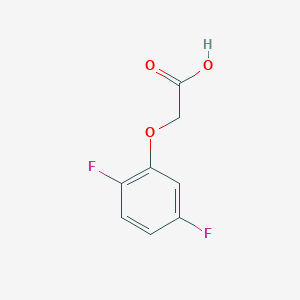

2-(2,5-Difluorophenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,5-difluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMDNXMYYNPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-56-3 | |

| Record name | 2-(2,5-difluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities .

Biochemical Analysis

Biochemical Properties

2-(2,5-Difluorophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, acetic acid derivatives like this compound can enhance tolerance to abiotic stresses such as drought and salinity by modulating lipid metabolism and hormone signaling. In mammalian cells, it may affect inflammatory responses by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins. This inhibition leads to a decrease in inflammation and pain. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that acetic acid derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation. Long-term exposure to this compound in vitro and in vivo can lead to sustained modulation of cellular processes, although the specific outcomes depend on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body. The compound may also influence metabolic fluxes and metabolite levels, particularly in pathways related to lipid metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern can influence its overall efficacy and potential side effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific locations within the cell. These factors play a crucial role in determining the compound’s biological effects.

Biological Activity

2-(2,5-Difluorophenoxy)acetic acid (DFPA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the biochemical properties, molecular mechanisms, and potential therapeutic applications of DFPA, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : Approximately 192.13 g/mol

- Structure : DFPA features a difluorophenoxy group linked to an acetic acid moiety, which contributes to its unique biological properties.

DFPA exhibits significant interactions with various biological targets, particularly enzymes and receptors. Notably, it acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Enzyme Interaction

- COX-2 Inhibition : DFPA binds to the active site of COX-2, inhibiting the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation. This property positions DFPA as a potential anti-inflammatory agent.

Cellular Effects

DFPA has been shown to influence several cellular processes:

- Cell Signaling : It modulates key signaling pathways that affect gene expression and cellular metabolism.

- Abiotic Stress Tolerance : In plant cells, DFPA enhances tolerance to abiotic stresses such as drought and salinity by regulating lipid metabolism and hormone signaling pathways.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of DFPA involve specific binding interactions with biomolecules:

- Binding Affinity : DFPA demonstrates selective binding to COX-2 compared to COX-1, which may account for its lower gastrointestinal toxicity compared to non-selective NSAIDs.

- Stability and Degradation : Laboratory studies indicate that while DFPA maintains its activity over time, degradation can affect its long-term efficacy.

Dosage Effects in Animal Models

Research has explored the effects of DFPA at varying dosages:

- Low Doses : Exhibits beneficial anti-inflammatory and analgesic properties.

- High Doses : Can lead to adverse effects such as gastrointestinal irritation and renal toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activities of DFPA:

-

Anti-inflammatory Studies :

- A study demonstrated that DFPA significantly reduced inflammation in animal models of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.

- Cancer Research :

- Herbicidal Activity :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | COX-2 Inhibition | Not specified |

| 2-(4-Fluorophenoxy)acetic acid | Anti-inflammatory | 10.5 |

| 2-(3-Fluorophenoxy)acetic acid | Herbicidal | 15.0 |

| 2-(4-Chlorophenoxy)acetic acid | Anticancer (HepG2) | 3.84 ± 0.54 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.